Chloride Channel Inhibition: 2,3-Dichloro Substitution Versus 4-Bromo Analog in CaCC Assays
The 2,3-dichlorobenzenesulfonamide derivative exhibits enhanced inhibition of calcium-activated chloride channel (CaCC)-mediated ion flux compared to the 4-bromo analog. In fluorescence-based halide-sensitive YFP quenching assays, the 2,3-dichloro compound achieved 50% inhibition of CaCC conductance at a concentration of 5 µM, whereas the 4-bromo congener required 18 µM to reach equivalent blockade [1]. This represents an approximate 3.6-fold potency advantage attributable to the ortho-chloro substitution pattern.
| Evidence Dimension | IC50 for CaCC-mediated chloride ion flux inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 5 µM (2,3-dichloro derivative) |
| Comparator Or Baseline | IC50 ≈ 18 µM (4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide) |
| Quantified Difference | ~3.6-fold greater potency for the 2,3-dichloro compound |
| Conditions | YFP-halide sensitive fluorescence quenching assay in FRT cells expressing human CaCC |
Why This Matters
A 3.6-fold increase in potency allows researchers to use lower compound concentrations, reducing the likelihood of off-target effects and improving signal-to-noise ratios in epithelial chloride transport studies.
- [1] De Hostos, E.L. & Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. United States Patent Application US20110288093, Tables 1-3: CaCC and VRAC inhibitory activity of representative pyridazine sulfonamide compounds. View Source
